molecular formula C22H20N4O3 B2378766 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1014049-80-9

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2378766
CAS No.: 1014049-80-9
M. Wt: 388.427
InChI Key: ZRQZOZIPJCLBDU-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyloxy group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyloxy group and the isoxazole moiety. Common reagents used in these reactions include benzyl bromide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide shares structural similarities with other pyrazole derivatives, such as 1-phenyl-3-(phenoxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide and 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-5-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylmethoxypyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-16-12-20(25-29-16)23-21(27)19-14-26(13-17-8-4-2-5-9-17)24-22(19)28-15-18-10-6-3-7-11-18/h2-12,14H,13,15H2,1H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZOZIPJCLBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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